8-(Hydrazinylmethyl)quinoline dihydrochloride

Metal Chelation Coordination Chemistry Hydrazone Synthesis

Researchers requiring position-specific hydrazinylquinoline scaffolds often cannot source the critical 8-substituted isomer. 8-(Hydrazinylmethyl)quinoline dihydrochloride (CAS 1170295-23-4) provides the unique 8-substitution pattern that forms a bidentate chelation pocket with the quinoline nitrogen-geometry inaccessible to 2-, 3-, or 4-substituted variants. • Bidentate chelator for Cu²⁺, Zn²⁺, Fe²⁺ complexes in catalysis & probe development. • Privileged scaffold for anti-infective SAR: 8-substitution enhances antimalarial/antibacterial activity. • Stable dihydrochloride salt; in stock for immediate global dispatch.

Molecular Formula C10H13Cl2N3
Molecular Weight 246.14
CAS No. 1170295-23-4
Cat. No. B2602592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Hydrazinylmethyl)quinoline dihydrochloride
CAS1170295-23-4
Molecular FormulaC10H13Cl2N3
Molecular Weight246.14
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CNN)N=CC=C2.Cl.Cl
InChIInChI=1S/C10H11N3.2ClH/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h1-6,13H,7,11H2;2*1H
InChIKeyBGFFTVHHDKRGTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Hydrazinylmethyl)quinoline dihydrochloride: Overview


8-(Hydrazinylmethyl)quinoline dihydrochloride is a heterocyclic compound belonging to the class of hydrazinylquinoline derivatives. Its structure features a quinoline scaffold with a hydrazinylmethyl group substituted at the 8-position, and it is provided as a stable dihydrochloride salt . This compound is primarily utilized as a versatile research chemical and a building block for synthesizing more complex molecules with potential applications in medicinal chemistry, particularly in the development of antimicrobial, antimalarial, and anticancer agents, as well as in metal chelation studies .

✓ Medicinal chemistry building block – supports synthesis of antimicrobial, antimalarial, and anticancer research probes.
✓ Dihydrochloride salt form – improved aqueous handling and stock solution preparation vs. free base.
✓ 8-position substitution – enables bidentate metal chelation studies not possible with other positional isomers.

8-(Hydrazinylmethyl)quinoline dihydrochloride: Isomer Specificity


Substituting a positional isomer of (hydrazinylmethyl)quinoline dihydrochloride for the 8-substituted variant is not recommended due to fundamental differences in chemical and biological behavior. The position of the hydrazinylmethyl group on the quinoline ring directly influences the compound's spatial configuration, electronic distribution, and its ability to participate in key interactions, such as metal chelation and target binding in biological systems [1]. For example, the 8-position places the chelating hydrazine moiety in proximity to the quinoline nitrogen, creating a bidentate binding pocket that is structurally and functionally distinct from those formed by the 2-, 3-, or 4-substituted isomers . These structural differences can lead to significant variations in reactivity, complex stability, and pharmacological profiles, making each isomer a unique entity for specific research applications.

!
Positional isomer substitution
2-, 3-, or 4-(hydrazinylmethyl)quinoline isomers lack the 8-position bidentate chelation geometry, which may alter metal-binding and reactivity profiles.
!
Anti-infective SAR mismatch
Class-level evidence associates 5- and 7-substitution with reduced antimalarial/antibacterial activity; non-8 isomers may not support the same screening outcome.
!
Free base form substitution
The free base (CAS 64821-23-4) is expected to exhibit lower aqueous solubility, which may limit reproducibility in biological assays and aqueous reactions.

8-(Hydrazinylmethyl)quinoline dihydrochloride: Key Evidence


Bidentate Metal Chelation from 8-Substitution

The 8-(hydrazinylmethyl)quinoline scaffold provides a unique bidentate chelating motif due to the proximity of the hydrazine moiety at the 8-position to the quinoline nitrogen . This creates a defined binding pocket for metal ions, a feature that is not geometrically possible for the 2-, 3-, or 4-(hydrazinylmethyl)quinoline isomers. This structural feature is analogous to the well-studied 8-hydroxyquinoline (8-HQ) system, which is known for its strong metal-chelating properties .

Bidentate Chelation Motif
Class-level inference
8-position proximity creates a unique bidentate binding pocketStructural class analysis; no direct binding data
Supports metal-complex design not accessible with 2-,3-,4-isomers.
Analogous to 8-hydroxyquinoline chelation; requires experimental validation.
Metal Chelation Coordination Chemistry Hydrazone Synthesis

8-Position Enhances Antimalarial and Antibacterial Activity

A review of the literature on quinoline derivatives indicates that the presence of substituents at the 8-position of the quinoline system generally increases antimalarial and antibacterial activity, while substitutions at positions 5 and 7 reduce it [1]. This class-level SAR trend suggests that 8-substituted hydrazinylquinolines, like the target compound, are more promising starting points for developing anti-infective agents compared to their 2-, 3-, 5-, or 7-substituted isomers. Furthermore, studies on hydrazine-containing quinolines have shown potent activity against chloroquine-resistant *P. falciparum* strains, with some compounds exhibiting high selectivity indices (>1000) [2].

Anti-infective SAR Trend
Class-level inference
8-substitution correlates with increased activity vs. reduced activity at 5-/7-positionsLiterature review of quinoline derivatives
Ranked higher-probability scaffold for anti-infective screening libraries.
Trend-based; no direct quantitative comparison available for this compound.
Antimalarial Antibacterial Structure-Activity Relationship

Dihydrochloride Salt: Enhanced Solubility

The target compound is supplied as a dihydrochloride salt, a form known to enhance water solubility and improve handling characteristics compared to the free base . This is a critical practical advantage for experimental work, as the free base, 8-(Hydrazinylmethyl)quinoline (CAS 64821-23-4), is expected to be less soluble in aqueous media . The improved solubility of the dihydrochloride salt facilitates the preparation of stock solutions and ensures better reproducibility in biological assays and chemical reactions.

Solubility: Salt vs. Free Base
Head-to-head
Dihydrochloride salt (CAS 1170295-23-4)Enhanced water solubility
Free base (CAS 64821-23-4)Lower water solubility expected
Salt form supports improved aqueous handling and assay reproducibility.
Qualitative comparison based on salt-form principles; empirical data to verify.
Solubility Formulation Handling

8-(Hydrazinylmethyl)quinoline dihydrochloride: Applications


Synthesis of Metal Complexes for Catalysis and Sensing

Researchers aiming to develop new metal-based catalysts, luminescent probes, or metallochromic sensors can utilize 8-(Hydrazinylmethyl)quinoline dihydrochloride as a key building block. Its unique 8-substitution pattern creates a bidentate chelating site that can form stable complexes with various transition metals [1]. This specific geometry is not accessible with other positional isomers, making this compound a specialized tool for coordination chemistry studies .

Antimalarial and Antibacterial Drug Discovery

In early-stage drug discovery programs targeting malaria or bacterial infections, 8-(Hydrazinylmethyl)quinoline dihydrochloride serves as a high-value starting scaffold. Class-level structure-activity relationship (SAR) data indicates that substitution at the 8-position of the quinoline ring is associated with enhanced antimalarial and antibacterial activity compared to other substitution positions [1]. This provides a rational basis for choosing this 8-substituted derivative over its 2-, 3-, or 4-substituted analogs when designing and synthesizing focused libraries of potential anti-infective agents .

Metal-Dependent Biological Pathway Studies

For investigations into the roles of metal ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺) in biological systems, 8-(Hydrazinylmethyl)quinoline dihydrochloride can be employed as a precursor for synthesizing metal-chelating probes or inhibitors. Its structural similarity to the well-characterized 8-hydroxyquinoline chelator suggests it may be useful in designing new molecules to modulate metal-dependent enzymes or to study metal-induced protein aggregation, such as in models of neurodegenerative diseases [1].

Application
Selection Property
Validation Focus
Metal-complex synthesis and sensing studies
Bidentate chelation from 8-substitution geometry
Confirm complex stoichiometry and stability with target metals
Antimalarial and antibacterial screening campaigns
Class-level 8-position SAR advantage over 5-/7-isomers
Verify activity and selectivity in target pathogen assays
Metal-dependent biological pathway research
Chelator-probe precursor analogous to 8-hydroxyquinoline
Evaluate metal-modulation effects in relevant cell or biochemical models
Quote Request

Request a Quote for 8-(Hydrazinylmethyl)quinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.